molecular formula C19H17NO7 B5879879 dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate

dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate

Cat. No.: B5879879
M. Wt: 371.3 g/mol
InChI Key: GTZCBAZXLUJEDE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a substituted terephthalate ester featuring a 2-(acetyloxy)benzoyl group attached to the amino position of the benzene ring. This compound belongs to a family of aromatic esters with diverse functional groups, often explored for applications in organic synthesis, materials science, and pharmaceuticals. The acetyloxy group introduces hydrolytic sensitivity, while the ester linkages and aromatic framework contribute to its structural versatility .

Properties

IUPAC Name

dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCBAZXLUJEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the benzoyl or sulfonamide groups.

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate 2-(acetyloxy)benzoyl C₁₉H₁₇NO₇ 371.34 Hydrolyzable acetyloxy group
Dimethyl 2-[(3,4-dimethoxybenzoyl)amino]terephthalate 3,4-dimethoxybenzoyl C₁₉H₁₉NO₇ 373.36 Electron-donating methoxy groups
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate 2-nitrobenzoyl C₁₇H₁₄N₂O₇ 358.30 Electron-withdrawing nitro group
Dimethyl 2-{[4-(dimethylamino)benzoyl]amino}terephthalate 4-(dimethylamino)benzoyl C₁₉H₂₀N₂O₅ 356.37 Electron-rich dimethylamino group
Dimethyl 2-(benzenesulfonamido)terephthalate Benzenesulfonamido C₁₆H₁₅NO₆S 349.36 Sulfonamide linkage

Substituent Effects on Stability and Reactivity

  • In contrast, the sulfonamide in is hydrolytically stable due to strong S–N bonds .
  • Nitro Group (): The electron-withdrawing nitro group increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic substitution or reduction reactions. This contrasts with the electron-donating methoxy groups in , which improve solubility in polar solvents .
  • This property is advantageous in dye chemistry or optoelectronic materials .

Physicochemical Properties

  • Solubility: Methoxy-substituted analogs (e.g., ) exhibit higher solubility in organic solvents like DMSO or ethanol due to increased polarity.
  • Thermal Stability: Sulfonamide derivatives () demonstrate higher thermal stability (decomposition >250°C) compared to acetyloxy-containing compounds, which may degrade at lower temperatures due to ester hydrolysis .

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